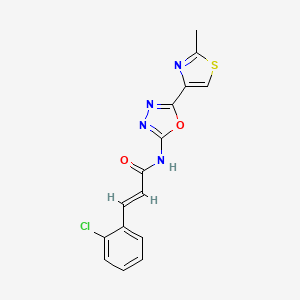

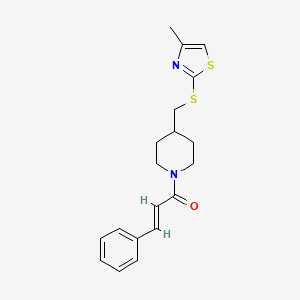

![molecular formula C7H7LiN2O2 B2383289 Lithium;6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate CAS No. 2243507-17-5](/img/structure/B2383289.png)

Lithium;6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Lithium;6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate” is a compound that belongs to the family of pyrroloimidazoles . The crystal structure of a similar compound, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, has been studied and it was found that the molecule adopts an envelope conformation of the pyrrolidine ring . This fused ring system provides protection of the -C atom (attached to the non-bridging N atom of the imidazole ring), which provides stability that is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .

Synthesis Analysis

The synthesis of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazoles can be achieved starting from readily available aminocarbonyl compounds using the Marckwald reaction . This two-step procedure affords the product in high yield and can be used for the preparation of bulk quantities .Molecular Structure Analysis

The molecular structure of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole derivatives is characterized by a pyrrole ring fused to an imidazole ring . The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension .Chemical Reactions Analysis

Nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles was used to synthesize the corresponding 3-nitro derivatives . 6-Substituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles are highly selectively nitrated to the 2-position .Aplicaciones Científicas De Investigación

Electrochemical Properties

The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . This fused ring system provides protection of the -C atom (attached to the non-bridging N atom of the imidazole ring), which provides stability that is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .

Ionic Liquids

Ionic liquids have emerged as a promising area in material science because of their tunable properties, allowing them to be used in a wide range of applications . This compound has been used in the synthesis of new cation moieties for ionic liquid designs .

Carbon Dioxide Capture

One of the applications of ionic liquids, which this compound can be used to create, is carbon dioxide capture .

Fuel Cells

Another application of ionic liquids is in fuel cells . This compound can be used in the creation of ionic liquids that are used in fuel cells .

Nanoparticle Stabilization

Ionic liquids, which can be created using this compound, are also used in nanoparticle stabilization .

Necroptosis Inhibitors

There has been research into the use of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives as potent necroptosis inhibitors . While this is not the exact compound you asked about, it is a similar compound and suggests potential applications in this area.

Direcciones Futuras

Research on pyrroloimidazoles has been ongoing since the 1960s . Advances in the chemistry of pyrroloimidazoles were first summarized in a 1995 review . Research over the next two decades, which relate to synthetic methods, chemical transformations, and biological activity, was partially summarized in concise reviews in 2008 and 2022 . Therefore, it is reasonable to expect that future research will continue to explore the synthesis methods, use in organic synthesis, and medical and biological studies of hydrogenated pyrrolo[1,2-a]imidazoles .

Propiedades

IUPAC Name |

lithium;6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.Li/c10-7(11)6-8-4-5-2-1-3-9(5)6;/h4H,1-3H2,(H,10,11);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVXKTDYINLLSA-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1CC2=CN=C(N2C1)C(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7LiN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2243507-17-5 |

Source

|

| Record name | lithium(1+) ion 5H,6H,7H-pyrrolo[1,2-c]imidazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

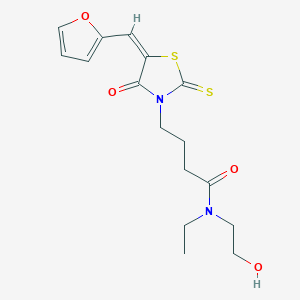

![2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2383206.png)

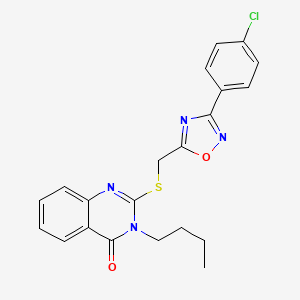

![2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2383211.png)

![N-butyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/no-structure.png)

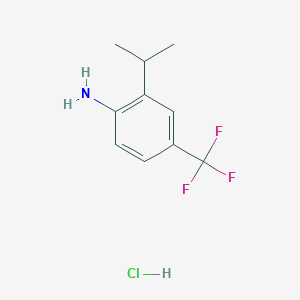

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2383222.png)

![Ethyl 2-(2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamido)acetate](/img/structure/B2383224.png)

![N-[(4-fluorophenyl)methyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2383230.png)